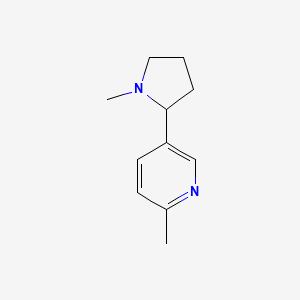![molecular formula C42H60N4O23 B7796259 N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7796259.png)
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is a fluorogenic substrate used primarily in biochemical assays. It is known for its well-characterized structure and is commonly used to measure the activity of enzymes such as lysozyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves the acetylation of chitin-derived oligosaccharides. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure complete acetylation and to avoid degradation of the oligosaccharide backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE primarily undergoes hydrolysis reactions. These reactions are catalyzed by enzymes such as lysozyme, which cleave the glycosidic bonds in the substrate .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous solutions at specific pH levels that optimize enzyme activity. Common reagents include buffer solutions to maintain the pH and salts to stabilize the enzyme .
Major Products Formed
The major product formed from the hydrolysis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is 4-METHYLUMBELLIFERONE, a fluorescent compound that can be easily detected and measured .
Applications De Recherche Scientifique
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is widely used in scientific research for the following applications:
Mécanisme D'action
The mechanism of action of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves its hydrolysis by specific enzymes. The enzymes target the glycosidic bonds in the substrate, cleaving them to release 4-METHYLUMBELLIFERONE. This fluorescent product can then be measured to determine the activity of the enzyme . The molecular targets include glycosidases and chitinases, which play crucial roles in various biological processes .
Comparaison Avec Des Composés Similaires
4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is unique due to its specific structure and the type of enzymes it targets. Similar compounds include:
4-METHYLUMBELLIFERYL beta-D-N,N’,N’'-TRIACETYLCHITOTRIOSIDE: Another fluorogenic substrate used for similar enzyme assays.
4-METHYLUMBELLIFERYL N-ACETYL-beta-D-GLUCOSAMINIDE: Used to measure the activity of beta-N-acetylhexosaminidase.
4-METHYLUMBELLIFERYL beta-D-GLUCOPYRANOSIDE: Used in assays for beta-glucosidase activity.
These compounds share similar applications but differ in their specific structures and the enzymes they target, highlighting the uniqueness of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE .
Propriétés
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZCALJGBTWBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N4O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)













